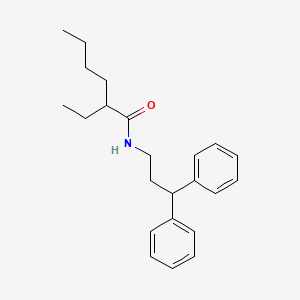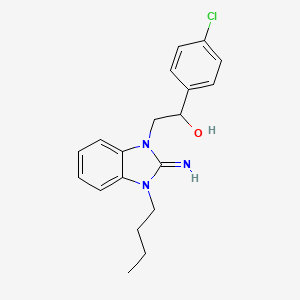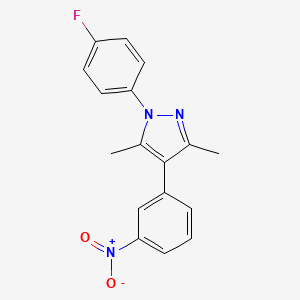![molecular formula C15H14N6O3 B11689078 3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-1H-indol-3-ylmethylidene]propanehydrazide](/img/structure/B11689078.png)
3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-1H-indol-3-ylmethylidene]propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound that features a triazine ring and an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]PROPANEHYDRAZIDE typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Indole Moiety: The indole group is introduced via a condensation reaction with an appropriate aldehyde or ketone.
Hydrazide Formation: The final step involves the reaction of the intermediate with hydrazine or a hydrazine derivative to form the hydrazide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the indole and triazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce dihydrotriazine compounds.
Applications De Recherche Scientifique
3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]PROPANEHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, or antimicrobial agent due to its unique structural features.
Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The triazine ring and indole moiety are crucial for its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-PROPIONIC ACID
- 2-(3,5-DICHLORO-4-((5-ISOPROPYL-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)OXY)PHENYL)-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-6-CARBONITRILE
Uniqueness
What sets 3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]PROPANEHYDRAZIDE apart is its combination of the triazine and indole structures, which confer unique chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable subject for further research.
Propriétés
Formule moléculaire |
C15H14N6O3 |
|---|---|
Poids moléculaire |
326.31 g/mol |
Nom IUPAC |
3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C15H14N6O3/c22-13(6-5-12-14(23)18-15(24)21-19-12)20-17-8-9-7-16-11-4-2-1-3-10(9)11/h1-4,7-8,16H,5-6H2,(H,20,22)(H2,18,21,23,24)/b17-8+ |
Clé InChI |
BYPAWWICCPJVGQ-CAOOACKPSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CCC3=NNC(=O)NC3=O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CCC3=NNC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-1-(3,5-dimethylphenyl)-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11689004.png)

![2-methoxy-4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11689011.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B11689016.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)-4-methylbenzenesulfonamide](/img/structure/B11689024.png)
![N-[5-[(4-Methoxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide](/img/structure/B11689030.png)
![3-methyl-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11689040.png)
![[5-(2-Methoxy-4-nitro-phenyl)-furan-2-ylmethylene]-[1,2,4]triazol-4-yl-amine](/img/structure/B11689045.png)


![(5Z)-5-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11689063.png)

